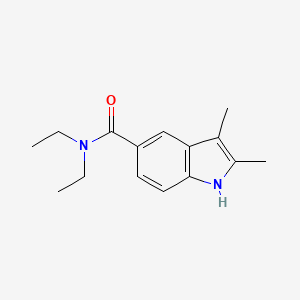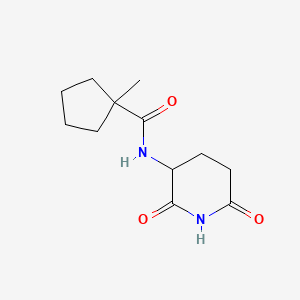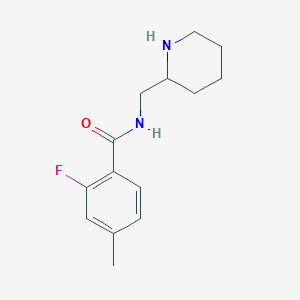
N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a common structural motif in many natural and synthetic compounds, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide typically involves the following steps:
Fischer Indolisation: This is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides.
N-Alkylation: Following the Fischer indolisation, the indole nucleus undergoes N-alkylation to introduce the diethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral, anti-inflammatory, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-1H-indole-3-carboxamide
- 2,3-dimethyl-1H-indole-5-carboxamide
- N,N-diethyl-1H-indole-1-carboxamide
Uniqueness
N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern on the indole nucleus. The presence of diethyl groups at the nitrogen atom and methyl groups at positions 2 and 3 enhances its biological activity and specificity compared to other indole derivatives .
Propiedades
IUPAC Name |
N,N-diethyl-2,3-dimethyl-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-17(6-2)15(18)12-7-8-14-13(9-12)10(3)11(4)16-14/h7-9,16H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXJBPQMRFNNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7601702.png)
![[1-(Oxolan-3-ylmethyl)imidazol-2-yl]methanamine](/img/structure/B7601709.png)

![2-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B7601717.png)
![1-methyl-N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)cyclopentane-1-carboxamide](/img/structure/B7601723.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]imidazole-2-carbonitrile](/img/structure/B7601725.png)
![3-amino-5-[3-[methyl-[[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl]amino]propyl]-1H-pyrazole-4-carbonitrile](/img/structure/B7601733.png)


![6-[4-(2-aminoethyl)piperidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B7601767.png)
![6-[4-(2-aminoethyl)piperidin-1-yl]-N-methylpyridazine-3-carboxamide](/img/structure/B7601774.png)
![3-(1,3-benzothiazol-2-yl)-N-[(2S)-1-methoxypropan-2-yl]pyrazine-2-carboxamide](/img/structure/B7601785.png)
![3-[(6-Ethoxypyridin-3-yl)carbamoylamino]propanoic acid](/img/structure/B7601786.png)
